Unveiling 5,6-dichloro-1,2,3-benzothiadiazole: A Technical Overview of a Heterocycle at the Crossroads of Chemistry and Biology
Unveiling 5,6-dichloro-1,2,3-benzothiadiazole: A Technical Overview of a Heterocycle at the Crossroads of Chemistry and Biology
An in-depth exploration of 5,6-dichloro-1,2,3-benzothiadiazole reveals a compound more prominently featured in the annals of chemical synthesis and materials science than in biological mechanism of action studies. This technical guide synthesizes the available scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its known properties and the biological activities of closely related analogs, while also highlighting the significant gaps in the current knowledge of its specific biological functions.
While a detailed biological mechanism of action for 5,6-dichloro-1,2,3-benzothiadiazole remains to be elucidated in published literature, a study on the closely related compound, 6-chloro-1,2,3-benzothiadiazole, offers potential insights. Research on this mono-chlorinated analog suggests that it may act as an inhibitor of mitochondrial respiration. Specifically, the study indicated that 6-chloro-1,2,3-benzothiadiazole can block Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain in rat liver mitochondria. This inhibition leads to a reduction in ADP phosphorylation and calcium ion transport when these processes are dependent on NAD-linked substrates.[1] At lower concentrations, the effect is primarily on Complex I, while at higher concentrations, some impact on Complex II was also observed, though to a lesser extent.[1] Another study on a different benzothiadiazole derivative, benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester, also demonstrated inhibition of mitochondrial Complex I in tobacco cells.[2]
It is crucial to emphasize that these findings pertain to derivatives and not to 5,6-dichloro-1,2,3-benzothiadiazole itself. Extrapolation of these activities should be approached with caution, and further experimental validation is necessary to determine if the dichloro- derivative shares this mitochondrial target.
Physicochemical Properties
Understanding the chemical identity of 5,6-dichloro-1,2,3-benzothiadiazole is fundamental. The table below summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 23620-85-1 | |
| Molecular Formula | C₆H₂Cl₂N₂S | |
| Molecular Weight | 205.06 g/mol | |
| Canonical SMILES | C1=C(C=C2C(=C1Cl)N=NS2)Cl | |
| Isomeric SMILES | c1c(cc2nsnc2c1Cl)Cl | |
| InChI | InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
| InChIKey | ZJDJNBIJXLZJCS-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
The synthesis of 1,2,3-benzothiadiazoles is a well-established process in organic chemistry. The parent compound is typically prepared through the diazotization of 2-aminothiophenol.[3] For substituted derivatives like 5,6-dichloro-1,2,3-benzothiadiazole, the synthesis would likely start from a correspondingly substituted aniline. The Herz reaction provides an alternative route, where anilines are treated with disulfur dichloride to form an intermediate that is then diazotized.[3]
The 1,2,3-benzothiadiazole ring system is a planar, 10-electron aromatic system.[3] It is generally less nucleophilic than naphthalene, and electrophilic substitution reactions like nitration are slow.[3]
Isomeric Forms: 5,6-dichloro-2,1,3-benzothiadiazole
It is important to distinguish 5,6-dichloro-1,2,3-benzothiadiazole from its isomer, 5,6-dichloro-2,1,3-benzothiadiazole. The latter has been more extensively studied, particularly in the field of materials science for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells. The synthesis of 2,1,3-benzothiadiazole derivatives often involves the reaction of an ortho-phenylenediamine with thionyl chloride.
Potential Signaling Pathway
Based on the inhibitory action of 6-chloro-1,2,3-benzothiadiazole on mitochondrial Complex I, a hypothetical signaling pathway for 5,6-dichloro-1,2,3-benzothiadiazole, if it acts similarly, can be visualized.
Caption: Hypothetical mechanism of 5,6-dichloro-1,2,3-benzothiadiazole inhibiting Complex I.
Experimental Protocols
Due to the absence of specific studies on the biological mechanism of action of 5,6-dichloro-1,2,3-benzothiadiazole, detailed experimental protocols for its biological evaluation are not available in the literature. However, for researchers interested in investigating its potential mitochondrial effects, the following general methodologies, adapted from studies on related compounds, could be employed.
Mitochondrial Respiration Assay
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Objective: To determine the effect of the compound on the oxygen consumption rate of isolated mitochondria.
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Methodology:
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Isolate mitochondria from rat liver or cultured cells by differential centrifugation.
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Use a Clark-type oxygen electrode to measure oxygen consumption in a reaction buffer containing isolated mitochondria.
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Measure the basal respiration rate.
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Add specific substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone to block Complex I) to stimulate respiration.
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Add ADP to induce state 3 respiration (active phosphorylation).
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Introduce varying concentrations of 5,6-dichloro-1,2,3-benzothiadiazole and monitor changes in the oxygen consumption rate.
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Calculate the respiratory control ratio (RCR) and P/O ratio to assess mitochondrial coupling and efficiency.
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Mitochondrial Membrane Potential Assay
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Objective: To assess the impact of the compound on the mitochondrial membrane potential (ΔΨm).
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Methodology:
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Culture cells of interest (e.g., a relevant cancer cell line or primary cells).
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Treat the cells with different concentrations of 5,6-dichloro-1,2,3-benzothiadiazole for a defined period.
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Load the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRM.
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Analyze the fluorescence using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence would indicate mitochondrial depolarization.
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Conclusion
References
- 1. The 1,2,3-benzothiadiazoles. A new type of compound acting on coupling site I, in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiadiazole inhibits mitochondrial NADH:ubiquinone oxidoreductase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
